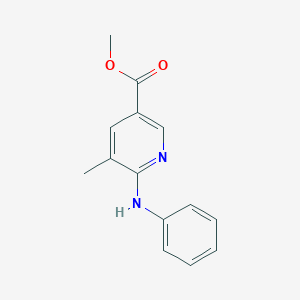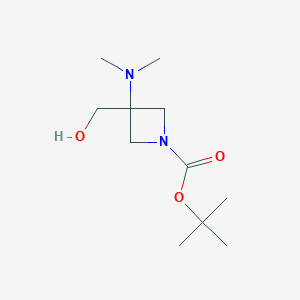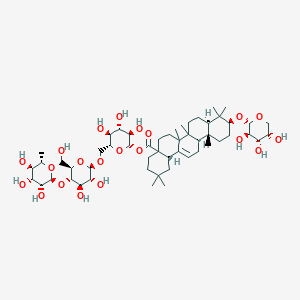
1-(2,2-Difluoroethyl)-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2-Difluoroethyl)-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid is a compound of significant interest in the field of medicinal chemistry. The presence of the difluoroethyl group imparts unique properties to the molecule, making it a valuable candidate for various applications. The compound’s structure includes a pyridine ring, which is a common motif in many biologically active molecules.
Métodos De Preparación
The synthesis of 1-(2,2-Difluoroethyl)-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid can be achieved through several routes. One common method involves the reaction of 1-chloro-2,2-difluoroethane with an alkali metal salt of formic acid or acetic acid in a suitable solvent to produce 2,2-difluoroethyl formate or 2,2-difluoroethyl acetate. This intermediate is then transesterified in the presence of an alcohol and optionally a base . Industrial production methods often utilize similar steps but on a larger scale, ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
1-(2,2-Difluoroethyl)-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.
Substitution: The difluoroethyl group can participate in substitution reactions, particularly with nucleophiles such as thiols, amines, and alcohols.
Common reagents used in these reactions include hypervalent iodine reagents, transition metals, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2,2-Difluoroethyl)-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: Its unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: The compound’s potential as a drug candidate is being explored, particularly for its ability to modulate biological pathways.
Industry: It is used in the production of agrochemicals and materials science applications due to its stability and reactivity
Mecanismo De Acción
The mechanism of action of 1-(2,2-Difluoroethyl)-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The difluoroethyl group enhances the compound’s lipophilicity and binding affinity to target proteins. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
1-(2,2-Difluoroethyl)-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid can be compared with other similar compounds, such as:
2-(2,2,2-Trifluoroethylidene)-1,3-dicarbonyl compounds: These compounds also contain fluorinated groups and exhibit similar reactivity and stability.
Unsaturated adamantane derivatives: These compounds share some structural similarities and are used in similar applications, particularly in materials science and pharmaceuticals.
The uniqueness of this compound lies in its specific difluoroethyl group, which imparts distinct physicochemical properties and enhances its potential as a versatile compound in various fields.
Propiedades
Fórmula molecular |
C9H9F2NO3 |
|---|---|
Peso molecular |
217.17 g/mol |
Nombre IUPAC |
1-(2,2-difluoroethyl)-6-methyl-4-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H9F2NO3/c1-5-2-7(13)6(9(14)15)3-12(5)4-8(10)11/h2-3,8H,4H2,1H3,(H,14,15) |
Clave InChI |
XJMVFPUZJNVSLN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)C(=CN1CC(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![[4,8-bis[5-(2-ethylhexylsulfanyl)-4-fluorothiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B13014381.png)


